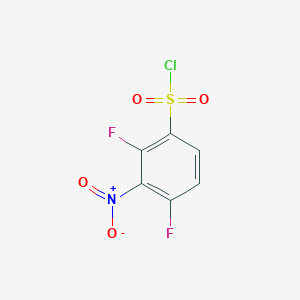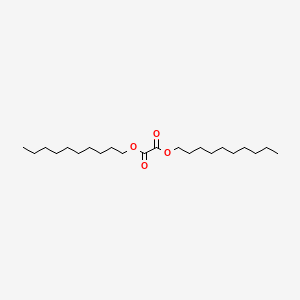
Didecyl Oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Didecyl oxalate can be synthesized through the esterification of oxalic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include heating the mixture to a temperature where the esterification can proceed efficiently, usually around 100-150°C .
Industrial Production Methods
In industrial settings, this compound is produced by reacting oxalyl chloride with decanol in the presence of a base such as pyridine . This method is preferred for large-scale production due to its efficiency and higher yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Didecyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxalic acid and decanol.
Reduction: It can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Hydrolysis: Oxalic acid and decanol.
Reduction: Decanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
科学的研究の応用
Didecyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in reaction systems.
Biology: Investigated for its potential use in pest control formulations due to its insecticidal properties.
Medicine: Explored for use in ophthalmic solutions for treating eye inflammation and ulcers.
Industry: Utilized as a viscosity modifier, pyrethroid-inhibiting agent, and in the production of vinylene.
作用機序
The mechanism of action of didecyl oxalate involves its ability to act as a stabilizer and reducing agent in various chemical reactions . It interacts with molecular targets such as enzymes and cellular components, influencing biochemical pathways and processes . For example, its insecticidal properties are attributed to its ability to disrupt the nervous system of insects .
類似化合物との比較
Similar Compounds
Diethyl oxalate: Another ester of oxalic acid, used in organic synthesis.
Dimethyl oxalate: Used as a reagent in chemical reactions and as a precursor for other compounds.
Dibutyl oxalate: Employed in various industrial applications similar to didecyl oxalate.
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain oxalates. This makes it particularly useful in applications requiring specific viscosity and stability characteristics .
特性
CAS番号 |
20441-64-9 |
|---|---|
分子式 |
C22H42O4 |
分子量 |
370.6 g/mol |
IUPAC名 |
didecyl oxalate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-19-25-21(23)22(24)26-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChIキー |
SADUZRTZUBZVBK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C(=O)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



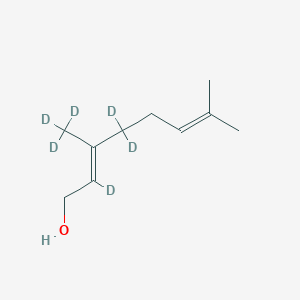
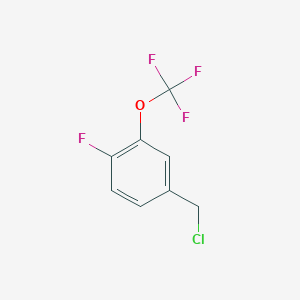

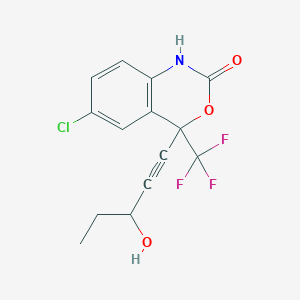
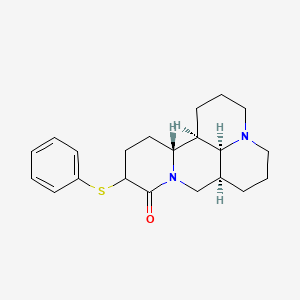
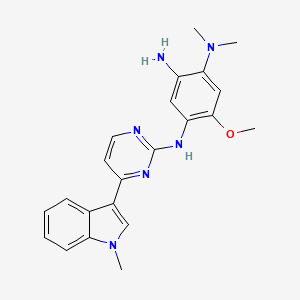
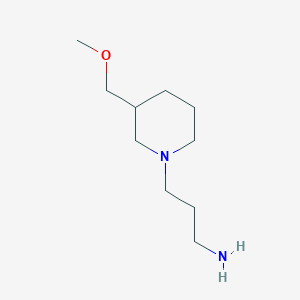
![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
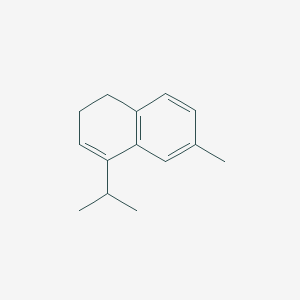
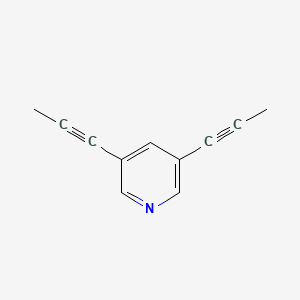
![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)
![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
